3,4-Dehydro-L-proline amide hydrochloride
Description
Significance of Proline and its Derivatives in Chemical Biology and Organic Synthesis
Proline holds a unique position among the proteinogenic amino acids due to its distinctive cyclic structure, where the side chain connects back to the backbone nitrogen, forming a pyrrolidine (B122466) ring. wikipedia.org This rigidity imparts exceptional conformational constraint compared to other amino acids, significantly influencing the secondary structure of proteins. wikipedia.orgnih.gov Proline is known to act as a structural disruptor in the middle of alpha-helices and beta-sheets but is frequently found in turns, aiding in the formation of beta-turns. wikipedia.org Its structure locks the phi (φ) dihedral angle at approximately -65°, playing a critical role in protein folding and stability. wikipedia.orgmerckmillipore.com
In biological systems, proline and its derivatives are fundamental components of collagen, the most abundant protein in animals, where they are crucial for maintaining the structural integrity of connective tissues like skin and bone. nih.gov The hydroxylation of proline to hydroxyproline, for instance, significantly enhances the conformational stability of the collagen triple helix. wikipedia.org Beyond their structural roles, proline and its derivatives are widely used as asymmetric catalysts in organic synthesis, a field known as proline organocatalysis. wikipedia.orgorganic-chemistry.org The development of proline-based bioactive compounds, ligands, and catalysts is an extensive area of research aimed at expanding the scope of these reactions. organic-chemistry.org
Historical Development of Dehydroproline Scaffold Research
Research into proline analogues has led to the development of various derivatives to probe and modulate biological systems. Among these, dehydroprolines—proline analogues containing a double bond within the pyrrolidine ring—have garnered significant attention. The introduction of unsaturation further constrains the ring's conformation, making these scaffolds valuable tools in medicinal chemistry and peptide design.
The synthesis of dehydroproline derivatives has been an active area of investigation. For example, a method for creating highly substituted proline derivatives involves the 5-endo iodocyclisation of α-alkenyl-α-aminoesters. organic-chemistry.org More specifically, the synthesis of 3,4-dehydroproline amides has been achieved through a multi-step reaction sequence starting from 3-aminoallene-3-carboxylate methyl esters, involving a silver-catalyzed intramolecular cyclization. nih.gov This research highlights the ongoing efforts to create libraries of these constrained mimics for drug discovery and other applications. nih.gov The use of proline analogues like 3,4-dehydro-DL-proline has been instrumental in studying the uptake and metabolism of L-proline itself.
Position of 3,4-Dehydro-L-proline Amide Hydrochloride within Constrained Amino Acid Analogues
Constrained amino acid analogues are modified amino acids designed to have restricted conformational flexibility. This rigidity is highly desirable in drug design, as it can lead to peptides and proteins with enhanced stability, receptor selectivity, and biological activity. By locking the molecule into a specific bioactive conformation, researchers can improve its efficacy and reduce off-target effects.
This compound is a prominent example of such a constrained analogue. It is a derivative of L-proline featuring a double bond between the 3rd and 4th carbon atoms of the pyrrolidine ring and an amide group at the C-terminus. nih.govchemimpex.comscbt.com This modification introduces a degree of planarity and conformational restriction that is distinct from both saturated proline and other dehydroproline isomers. Its ability to mimic natural amino acids makes it a valuable intermediate for creating compounds with enhanced biological properties. chemimpex.com The hydrochloride salt form enhances its stability and solubility for research applications.
Overview of Key Research Areas for this compound
The unique structural properties of this compound make it a versatile tool in several scientific domains. chemimpex.com It serves as a key building block in the synthesis of complex bioactive molecules. chemimpex.com
Key research areas include:
Pharmaceutical Development : The compound is a valuable building block in the synthesis of peptide-based drugs, where its constrained nature can enhance efficacy and stability. chemimpex.com
Biochemical Research : It is employed in studies focusing on protein structure, folding, and function, helping to elucidate the role of proline derivatives in biological systems. chemimpex.com
Neuroscience : The compound is investigated for its potential to modulate neurotransmitters, contributing to the development of therapies for neurological disorders. chemimpex.com
Material Science : Researchers are exploring its use in creating novel materials like hydrogels, which have potential applications in controlled-release drug delivery systems. chemimpex.com
Agrochemical Chemistry : It is being examined for its potential in developing new agrochemicals, particularly for enhancing plant growth and stress resistance. chemimpex.com
Compound Data
Table 1: Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 64869-59-6 | scbt.com |
| Molecular Formula | C₅H₈N₂O·HCl | scbt.com |
| Molecular Weight | 148.59 g/mol | scbt.com |
| Alternate Names | 3,4-Dehydro-L-Pro-NH₂⋅HCl; (R)-3,4-Dehydro-pyrrolidine-2-carboxylic acid | scbt.com |
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3,4-Dehydro-L-proline |
| 3,4-dehydro-DL-proline |
| 5-hydroxypipecolic acid |
| L-proline |
| Hydroxyproline |
| N-(homoallyl)sulphonamides |
| trans-4,5-methano-L-proline |
| trans-4-hydroxy-L-proline |
| L-glutamate |
| L-azetidine-2-carboxylic acid |
| cis-4-hydroxy-L-proline |
| Thiazolidine-4-carboxylic acid |
Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-2,5-dihydro-1H-pyrrole-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O.ClH/c6-5(8)4-2-1-3-7-4;/h1-2,4,7H,3H2,(H2,6,8);1H/t4-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDOQMABVJRPFF-WCCKRBBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(N1)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C[C@H](N1)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3,4 Dehydro L Proline Amide Hydrochloride
Stereoselective Synthesis of the 3,4-Dehydroproline Ring System
The foundational step in the synthesis is the construction of the 3,4-dehydroproline ring, a five-membered pyrroline (B1223166) structure. beilstein-journals.orgnih.gov The primary challenge lies in establishing the correct stereochemistry at the C2 position to yield the desired L-enantiomer, which is crucial for its applications in peptide synthesis and medicinal chemistry. chemimpex.comchemimpex.com
Strategies for Establishing Chiral Purity
Maintaining enantiomeric purity is paramount throughout the synthesis. The most common and effective strategy is to begin with a readily available, enantiomerically pure starting material. (2S,4R)-4-hydroxyproline, an inexpensive derivative of L-proline, is a frequently used precursor. cdnsciencepub.comacs.org This approach ensures that the initial chirality is carried through the synthetic sequence.
One established method involves the conversion of N-protected (2S,4R)-4-hydroxyproline into a derivative with a good leaving group at the C4 position, such as a tosylate. cdnsciencepub.com Subsequent elimination of this group, often through a highly regioselective phenylselenoxide elimination, introduces the double bond between C3 and C4 while preserving the stereocenter at C2. cdnsciencepub.com This process yields (S)-3,4-dehydroproline of high enantiomeric purity. cdnsciencepub.com The determination of chiral purity is a critical quality control step, often assessed using techniques like chiral high-performance liquid chromatography (HPLC). nih.gov
Another strategy involves the silver-catalyzed intramolecular cyclization of specifically designed aminoallenes. This method can also proceed with a transfer of chiral information, leading to the formation of highly functionalized and enantiomerically enriched Δ³-pyrrolines. organic-chemistry.org
Optimization of Pyrroline Ring Formation
The formation of the pyrroline ring itself can be achieved through various synthetic routes, with optimization aimed at improving yield, purity, and reaction efficiency.
A prominent method is the silver-catalyzed intramolecular cyclization of 3-aminoallene-3-carboxylate methyl esters. This reaction proceeds in excellent yields to form the 3-pyrroline (B95000) scaffold. nih.govresearchgate.net The process is a key step in the creation of diverse libraries of proline mimics. nih.gov
Table 1: Comparison of Pyrroline Ring Formation Strategies
| Method | Starting Material | Key Reagents/Catalysts | Key Features |
|---|---|---|---|
| Elimination | (2S,4R)-4-hydroxyproline | TsCl, Pyridine; Phenylselenyl chloride; H₂O₂ | Utilizes an inexpensive chiral pool starting material; High regioselectivity and enantiomeric purity. cdnsciencepub.com |
| Intramolecular Cyclization | 3-Aminoallene-3-carboxylate esters | Silver(I) nitrate (B79036) (AgNO₃) | Excellent yields; Allows for diversification of substituents on the pyrroline ring. organic-chemistry.orgnih.govresearchgate.net |
Ring-closing metathesis (RCM) has also emerged as a powerful tool for constructing the pyrroline ring from appropriate diene precursors, catalyzed by ruthenium complexes like the Grubbs catalyst. organic-chemistry.org Additionally, other methods such as phosphine-catalyzed annulation of allylic ylides with imines and gold-ligand cooperative catalysis have been developed to synthesize chiral 3-pyrrolines. organic-chemistry.org
Amidation Strategies for the Carboxylic Acid Moiety to Form 3,4-Dehydro-L-proline Amide
Once the protected 3,4-dehydro-L-proline core is synthesized, the next critical transformation is the conversion of the carboxylic acid group into a primary amide. This can be accomplished through several strategies, ranging from direct conversion to methods involving activation of the carboxyl group.
Direct Amidation Techniques
Direct amidation methods offer an efficient route by converting the carboxylic acid to an amide in a single step, often without the need for protecting groups on the amine reactant. One such modern approach involves the use of borate (B1201080) esters, such as tris(2,2,2-trifluoroethoxy)boron (B(OCH₂CF₃)₃), which can mediate the protecting-group-free direct amidation of α-amino acids. rsc.org This method is advantageous as it can be applied to various amino acids with different amines. rsc.org
Biocatalytic approaches also present a green and highly selective alternative. Enzymes, such as variants of Candida antarctica lipase (B570770) B (CalB), can catalyze the direct amidation of L-proline with ammonia (B1221849) in an organic solvent. rsc.org This method is notable for being racemization-free and avoiding the use of harsh chemical reagents and the generation of hazardous waste. rsc.org
Amide Bond Formation via Activated Esters and Coupling Reagents
The most conventional and widely applied strategy for amide bond formation involves the activation of the carboxylic acid using coupling reagents. luxembourg-bio.com This two-step process first converts the carboxyl group's hydroxyl into a better leaving group, forming an "active ester" or other reactive intermediate, which is then readily attacked by an amine (in this case, ammonia or an ammonia source) to form the amide. masterorganicchemistry.com
A variety of coupling reagents are available for this purpose. A common combination is a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC) or a polymer-supported version like polystyrene-carbodiimide (PS-carbodiimide), used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt). nih.govluxembourg-bio.com The HOBt additive is known to suppress side reactions and reduce the risk of racemization. nih.gov Microwave irradiation can be employed to accelerate these coupling reactions. nih.gov
Table 2: Overview of Amidation Coupling Reagents
| Coupling Reagent System | Type | Byproduct | Key Advantages |
|---|---|---|---|
| DCC / HOBt | Carbodiimide / Additive | Dicyclohexylurea (DCU) | Well-established, effective coupling. luxembourg-bio.com |
| PS-Carbodiimide / HOBt | Polymer-supported Carbodiimide | Polymer-bound urea (B33335) | Simplified purification via filtration of byproduct. nih.govresearchgate.net |
The synthesis of a library of 3,4-dehydroproline amides has been successfully achieved using PS-carbodiimide and HOBt under microwave conditions, demonstrating the robustness of this approach for creating diverse proline mimics. nih.govresearchgate.net
Incorporation of the Hydrochloride Salt
The final step in the synthesis is the formation of the hydrochloride salt. This is typically achieved after the amidation and deprotection of any protecting groups on the pyrroline nitrogen. The free base of 3,4-dehydro-L-proline amide is dissolved in a suitable anhydrous organic solvent, such as diethyl ether, methanol, or dichloromethane. google.comgoogle.com
Anhydrous hydrogen chloride (HCl), either as a gas or as a solution in an anhydrous solvent (e.g., HCl in diethyl ether), is then added to the solution of the amine. google.com The addition of HCl protonates the basic nitrogen atom of the pyrroline ring, leading to the precipitation of 3,4-dehydro-L-proline amide hydrochloride as a solid crystalline product. The salt can then be isolated by filtration and dried. google.com This method is standard for preparing hydrochloride salts of amine-containing pharmaceutical intermediates, ensuring stability and handling ease of the final compound. google.com
Green Chemistry Approaches in this compound Synthesis
The integration of green chemistry principles into pharmaceutical synthesis is critical for reducing environmental impact, minimizing waste, and improving safety and efficiency. ethernet.edu.et While specific literature detailing green synthesis of the title compound is sparse, general green methodologies for amide bond formation are directly applicable and highlight a progressive direction for its synthesis.
Key green chemistry strategies potentially applicable to the synthesis of this compound and its derivatives include:
Catalytic Amidation: Traditional amide synthesis often requires stoichiometric activating agents, which generates significant waste. ethernet.edu.et A greener alternative is the use of catalysts. For instance, boric acid has been demonstrated as an effective catalyst for the direct amidation of carboxylic acids, proceeding under solvent-free conditions and offering a simple, efficient, and environmentally benign procedure. semanticscholar.orgsciepub.com This approach involves heating a triturated mixture of a carboxylic acid, urea (as the amine source), and a catalytic amount of boric acid, which can rapidly produce amides in good yields. semanticscholar.org The proposed mechanism involves the in-situ formation of a mixed anhydride (B1165640) with boric acid, which then reacts with the amine to form the amide and regenerate the catalyst. sciepub.com
Microwave-Assisted Synthesis: Microwave irradiation is a tool for improving energy efficiency and dramatically reducing reaction times. In the synthesis of a library of 3,4-dehydroproline amides, the final amide coupling step was successfully performed under microwave irradiation, demonstrating its utility in this specific chemical space. nih.govresearchgate.net
Use of Supported Reagents and Scavengers: To streamline purification and minimize solvent use associated with traditional chromatography, polymer-supported reagents and scavengers are employed. In the synthesis of 3,4-dehydroproline amide analogues, polystyrene-carbodiimide (PS-carbodiimide) was used as the coupling reagent. nih.govresearchgate.net This solid-phase reagent facilitates the reaction and subsequent purification. Furthermore, a silica-bound carbonate scavenger was used to remove excess reagents, allowing for the isolation of the desired amides in high purity without the need for chromatographic separation. nih.govresearchgate.net
The following table summarizes green chemistry approaches relevant to the synthesis of 3,4-dehydro-L-proline amide and its derivatives.
| Green Chemistry Principle | Methodology | Application/Potential Application | Research Finding |
| Catalysis | Boric Acid Catalysis | Direct amidation of the carboxylic acid precursor of 3,4-dehydro-L-proline. | A general, solvent-free method for amide synthesis from carboxylic acids and urea, offering a quick and convenient alternative to traditional coupling agents. semanticscholar.org |
| Energy Efficiency | Microwave Irradiation | Accelerating the final amide coupling step in the synthesis of 3,4-dehydroproline amide analogues. | Used successfully in amide coupling reactions to generate a library of 3,4-dehydroproline amides. nih.govresearchgate.net |
| Waste Reduction | Polymer-Supported Reagents | Use of polystyrene-carbodiimide as a coupling agent for amide bond formation. | Simplifies work-up and purification, avoiding waste generation from stoichiometric byproducts in solution. nih.govresearchgate.net |
| Waste Reduction | Scavenger Resins | Use of silica-bound carbonate SPE cartridges for purification. | Effectively removes excess reagents, eliminating the need for solvent-intensive purification methods like column chromatography. nih.govresearchgate.net |
Total Synthesis and Semisynthetic Routes to Advanced Analogues of this compound
The development of analogues of 3,4-dehydro-L-proline is crucial for probing biological systems and creating novel therapeutics, such as VLA-4 antagonists. Both total synthesis, which builds the molecule from basic precursors, and semisynthesis, which modifies the existing scaffold, are vital strategies for accessing these advanced derivatives.
Total Synthesis Routes
A notable total synthesis approach enables the creation of a diverse library of 3,4-dehydroproline amides by systematically varying substituents at multiple positions on the pyrroline ring. nih.gov A four-step reaction sequence starting from readily accessible 3-aminoallene-3-carboxylate methyl esters has been reported. nih.govresearchgate.net
Scaffold Synthesis: The core 3-pyrroline scaffold is constructed in excellent yields via a silver-catalyzed intramolecular cyclization of the starting aminoallenes. nih.govresearchgate.net
N-Functionalization: The nitrogen of the pyrroline ring is functionalized, introducing the first point of diversity. nih.gov
Saponification: The methyl ester is hydrolyzed to the corresponding carboxylic acid, providing a handle for further modification.
Amide Coupling: The final point of diversity is introduced through amide coupling reactions with various amines, yielding the advanced analogues. nih.gov
This method allows for diversification at five different sites, providing a powerful tool for generating a wide range of structurally complex analogues. nih.gov
Semisynthetic Routes
Semisynthetic strategies leverage the commercially available 3,4-dehydro-L-proline scaffold to create novel derivatives. acs.org A prominent example is the synthesis of 3,4-difluoro-L-prolines, which are valuable tools for tailoring the conformational and dynamical properties of peptides. acs.org
The synthesis starts with N-protected 3,4-dehydro-L-proline benzyl (B1604629) esters. acs.org Key steps in this transformation include:
Epoxidation: Treatment with m-chloroperoxybenzoic acid (mCPBA) yields a mixture of cis and trans epoxides. acs.org
Fluorination: The epoxide ring is opened with a fluoride (B91410) source, followed by a subsequent deoxyfluorination reaction to install the second fluorine atom, leading to the desired 3,4-difluoroproline analogues. acs.org
Another potential semisynthetic approach involves palladium-mediated coupling reactions on an enol triflate derived from N-protected 3-oxo-proline methyl ester, which itself can be synthesized from 3-hydroxyproline. nih.gov This strategy allows for the introduction of a variety of carbon-based substituents at the C3 position of the proline ring. nih.gov
The table below compares the total and semisynthetic approaches for generating advanced analogues.
| Synthetic Strategy | Starting Materials | Key Reactions | Types of Analogues Produced |
| Total Synthesis | 3-Aminoallene-3-carboxylate methyl esters | Silver-catalyzed intramolecular cyclization, N-functionalization, Amide coupling. nih.govresearchgate.net | Library of 3,4-dehydroproline amides with diverse substituents on the ring, nitrogen, and C-terminus. nih.gov |
| Semisynthesis | 3,4-Dehydro-L-proline or 3-Hydroxyproline | Epoxidation, Deoxyfluorination, Palladium-mediated coupling. acs.orgnih.gov | Fluorinated analogues (e.g., 3,4-difluoro-L-prolines), C3-substituted prolines. acs.orgnih.gov |
Chemical Reactivity and Derivatization Studies of 3,4 Dehydro L Proline Amide Hydrochloride
Electrophilic and Nucleophilic Additions to the Dehydro-Bond
The carbon-carbon double bond in the 3,4-dehydroproline ring is a key site for chemical modification, susceptible to both electrophilic and nucleophilic attack. These reactions allow for the introduction of various substituents at the 3- and 4-positions, leading to a wide range of proline analogs with altered stereochemistry and electronic properties.
One common transformation is the Michael or conjugate addition of nucleophiles. Organometallic reagents, such as Grignard reagents in the presence of copper catalysts, can add to N-protected 2,3-didehydroprolinate derivatives. nih.gov This approach has been utilized to synthesize trans-3-substituted prolines. nih.gov Similarly, the addition of dialkylcuprates to chiral oxazolidine (B1195125) α,β-unsaturated esters derived from Garner's aldehyde is a key step in producing cis-3-substituted prolines. nih.gov
Electrophilic additions also provide a route to functionalized prolines. For instance, epoxidation of the double bond in N-Boc-3,4-dehydroproline followed by acid-catalyzed epoxide opening can introduce hydroxyl groups. acs.org Subsequent deoxyfluorination reactions, for example using diethylaminosulfur trifluoride (DAST), can then be used to synthesize fluorinated proline analogs, such as 3,4-difluoro-L-prolines. acs.org Bromination of the corresponding imine intermediate with N-bromosuccinimide (NBS) has also been reported, creating a handle for further nucleophilic substitution. nih.gov
| Reaction Type | Reagents/Conditions | Product Type | Key Feature |
|---|---|---|---|
| Michael Addition | Grignard reagents, CuI | trans-3-Alkyl-proline derivatives | Forms a new C-C bond at the 3-position. nih.gov |
| Epoxidation | e.g., m-CPBA | 3,4-Epoxyproline derivatives | Creates a reactive epoxide ring for further functionalization. acs.org |
| Deoxyfluorination | DAST on hydroxylated proline | 3,4-Difluoroproline derivatives | Introduces fluorine atoms, altering electronic properties. acs.org |
| Bromination | N-Bromosuccinimide (NBS) on imine intermediate | Bromo-substituted proline derivatives | Provides a leaving group for subsequent nucleophilic substitutions. nih.gov |
Functionalization at the Pyrrolidine (B122466) Nitrogen (N-Substitution Reactions)
The secondary amine of the pyrrolidine ring is a readily functionalizable handle for introducing a wide array of substituents. These N-substitution reactions are fundamental in peptide synthesis and in the development of organocatalysts and other bioactive molecules. organic-chemistry.orgnih.gov The basicity and nucleophilicity of the nitrogen atom facilitate reactions with various electrophiles. nih.gov
Common N-functionalization reactions include acylation, sulfonylation, and alkylation. In the context of creating analogue libraries, the nitrogen of a dehydroproline scaffold can be reacted with different sulfonyl chlorides, isocyanates, and isothiocyanates to generate a diverse set of derivatives. nih.gov For example, N-functionalization can be achieved by reacting the dehydroproline core with reagents like dansyl chloride or various substituted sulfonyl chlorides. nih.gov This modular approach allows for the systematic exploration of structure-activity relationships.
| Reaction Type | Example Reagent | Product Class | Purpose of Derivatization |
|---|---|---|---|
| N-Acylation | Acid chlorides, Anhydrides | N-Acyl-dehydroproline amides | Peptide synthesis, modification of electronic properties. |
| N-Sulfonylation | Dansyl chloride, Tosyl chloride | N-Sulfonyl-dehydroproline amides | Introduction of fluorescent tags, protecting groups. nih.gov |
| Reaction with Isocyanates | Alkyl or Aryl isocyanates | N-Carbamoyl derivatives | Library synthesis, SAR studies. nih.gov |
| N-Alkylation | Alkyl halides | N-Alkyl-dehydroproline amides | Modulation of basicity and steric properties. rsc.org |
Chemical Modifications of the Amide Group
The primary amide at the C-terminus of 3,4-dehydro-L-proline amide hydrochloride is a robust functional group, but it can be chemically modified under specific conditions. While amides are generally less reactive than esters, they can undergo reactions such as hydrolysis or reduction. youtube.com
Hydrolysis of the amide to the corresponding carboxylic acid typically requires harsh conditions, such as prolonged heating with strong acid or base. youtube.com This transformation would convert the amide back to 3,4-dehydro-L-proline. Conversely, the synthesis of the amide from the carboxylic acid is a key step in preparing the parent compound and its analogues. This is often achieved using standard peptide coupling reagents like polystyrene-carbodiimide (PS-carbodiimide) and 1-hydroxybenzotriazole (B26582) (HOBt), sometimes under microwave irradiation to enhance reaction rates. nih.gov Biocatalytic methods using enzymes such as Candida antarctica lipase (B570770) B (CalB) have also been developed for the amidation of proline, offering a greener alternative to chemical methods. rsc.org While less common, reduction of the amide group to an amine is also a possible transformation, which would yield a diamine derivative.
Synthesis of Conformationally Constrained Derivatives and Mimetics
A key application of 3,4-dehydroproline derivatives is in the synthesis of conformationally constrained molecules that mimic peptide secondary structures. sigmaaldrich.comnih.gov The inherent rigidity of the pyrrolidine ring, when further modified, can enforce specific backbone torsion angles in peptides or serve as a scaffold for novel molecular architectures. nih.gov
The double bond of the dehydroproline system is a precursor for creating bicyclic systems. For example, intramolecular substitution reactions can lead to the formation of bicyclic 3,4-unsaturated prolines. organic-chemistry.org Furthermore, 1,3-dipolar cycloaddition reactions using the pyrrolidine nitrogen and adjacent carbons can be employed to construct more complex heterocyclic systems fused to the proline ring. These strategies are valuable in designing peptidomimetics with enhanced stability and defined spatial arrangements of functional groups. The goal of incorporating these constrained analogues into peptides is to restrict the conformational flexibility of the peptide chain, which can stabilize desired structures like β-turns or helical motifs. nih.govnih.gov
Chemo- and Regioselective Transformations for Analogue Libraries
The structural features of 3,4-dehydroproline amide make it an excellent starting point for the construction of chemical libraries for drug discovery. nih.gov By exploiting the different reactivities of its functional groups, chemo- and regioselective transformations can be performed to introduce diversity at multiple points on the molecular scaffold.
A notable example is the synthesis of a discovery library of 80 dehydroproline amides. nih.gov In this work, diversification was introduced at five distinct sites: three on the pyrroline (B1223166) ring (R1, R2, R3), one at the pyrrolidine nitrogen (R4), and one at the C-terminus (R5). The synthesis began with a silver-catalyzed intramolecular cyclization to form the 3-pyrroline (B95000) scaffold. nih.gov This core was then subjected to various N-functionalization reactions. The final and most significant diversification step involved parallel amide coupling reactions of the C-terminal carboxylic acid (precursor to the amide) with a library of different amines. nih.gov This was achieved efficiently using solid-phase reagents and microwave heating, demonstrating a highly modular and regioselective approach to generating a large number of structurally diverse analogues from a common intermediate. nih.gov
Impact of Derivatization on Chemical Stability and Reactivity Profiles
Modifying the structure of 3,4-dehydroproline amide has a significant impact on its chemical properties, including stability and reactivity. The introduction of the 3,4-double bond itself renders the pyrrolidine ring nearly flat, which influences the conformational preferences of the molecule. doaj.org
Derivatization at the 3- and 4-positions, a result of additions to the double bond, strongly influences the puckering of the pyrrolidine ring, which in turn affects the cis/trans isomerism of the N-terminal amide bond when incorporated into a peptide. nih.gov For instance, substitution with electron-withdrawing groups can have profound stereoelectronic effects, biasing the ring pucker and altering the rotational barrier of the amide bond. nih.gov Studies on 3,4-dehydroproline derivatives have shown that the presence of the double bond leads to an increase in the rotational barrier for cis/trans isomerization compared to saturated proline. doaj.org
Functionalization at the pyrrolidine nitrogen also alters the molecule's reactivity. Attaching electron-withdrawing groups, such as sulfonyl groups, decreases the nucleophilicity of the nitrogen and can influence the electronic character of the double bond, potentially affecting its susceptibility to electrophilic or nucleophilic attack. Conversely, N-alkylation can increase the steric bulk around the nitrogen. nih.gov These modifications are crucial for fine-tuning the molecule's properties for specific applications, such as organocatalysis or as building blocks for bioactive peptides. organic-chemistry.orgnih.gov
Conformational Analysis and Advanced Structural Elucidation
Experimental Spectroscopic Characterization of 3,4-Dehydro-L-proline Amide Hydrochloride and its Derivatives
The unique structural properties of 3,4-dehydro-L-proline (Dhp) and its derivatives, including the amide hydrochloride, are primarily attributed to the endocyclic double bond. This feature flattens the pyrrolidine (B122466) ring, influencing the puckering of the ring, the geometry of the peptide backbone, and the barriers to cis-trans isomerization of the prolyl peptide bond. nih.gov
NMR spectroscopy stands as a cornerstone technique for the detailed atomic-level structural analysis of 3,4-dehydro-L-proline derivatives in solution.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for Proline and 3,4-Dehydro-L-proline Derivatives in D₂O.
| Atom | L-Proline | N-acetyl-3,4-dehydro-L-proline methyl ester |
| ¹H NMR | ||
| Hα | ~4.1-4.2 | ~4.5-4.7 |
| Hβ | ~2.0-2.4 | ~5.8-6.0 (vinylic) |
| Hγ | ~1.9-2.1 | ~5.8-6.0 (vinylic) |
| Hδ | ~3.2-3.4 | ~4.2-4.4 |
| ¹³C NMR | ||
| Cα | ~62 | ~60 |
| Cβ | ~30 | ~128 (vinylic) |
| Cγ | ~25 | ~126 (vinylic) |
| Cδ | ~47 | ~55 |
| C=O (amide) | - | ~173 |
| C=O (ester) | - | ~175 |
Note: Data for L-proline is generalized from various sources. Data for N-acetyl-3,4-dehydro-L-proline methyl ester is extrapolated from related studies. beilstein-journals.org The exact chemical shifts can vary depending on the solvent and other experimental conditions.
The flattening of the pyrrolidine ring due to the double bond is a key feature confirmed by these NMR studies. acs.org This planarity has significant implications for the conformational preferences of peptides incorporating this residue.
2D NMR techniques are indispensable for unambiguously assigning proton and carbon signals and for determining the three-dimensional structure of peptides containing 3,4-dehydro-L-proline amide.
COSY (Correlation Spectroscopy) is used to identify scalar-coupled protons, typically those separated by two or three bonds. In a peptide with 3,4-dehydro-L-proline amide, COSY spectra would show correlations between Hα and Hβ, and between the amide protons and Hα, providing crucial connectivity information. mdpi.com
TOCSY (Total Correlation Spectroscopy) extends the correlations observed in COSY to an entire spin system. For a 3,4-dehydro-L-proline residue, a TOCSY experiment would ideally show correlations from the amide proton to all other protons within the residue (Hα, Hβ, Hγ, Hδ), facilitating the assignment of the entire amino acid spin system. mdpi.com
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close in space (typically within 5 Å), regardless of whether they are connected by bonds. NOESY is critical for determining the secondary and tertiary structure of peptides. For a peptide containing 3,4-dehydro-L-proline amide, NOESY can be used to determine the cis/trans conformation of the X-Dhp peptide bond by observing characteristic cross-peaks between protons of the preceding residue and the Hα or Hδ protons of the dehydroproline ring. ias.ac.in The intensity of these NOE signals is proportional to the inverse sixth power of the distance between the protons, allowing for quantitative distance restraints in structural calculations. ias.ac.in
The combination of these 2D NMR experiments allows for the complete assignment of the proton and carbon spectra and provides the necessary distance and dihedral angle restraints to determine the solution conformation of peptides containing 3,4-dehydro-L-proline amide. nih.gov
Fluorine-19 NMR is a powerful tool for studying the conformation of proline analogs due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion, which is highly sensitive to the local electronic environment. nih.govresearchgate.netcopernicus.org The introduction of fluorine atoms at the C4 position of 3,4-dehydroproline can provide a sensitive probe for the ring pucker and the cis/trans isomerization of the amide bond. acs.orgresearchgate.net
In studies of 4,4-difluoroproline, the difference in the chemical shifts of the two diastereotopic fluorine atoms (ΔδFF) was found to be a direct reporter of the ring pucker preference. A small ΔδFF is observed when the proline ring is disordered (a mix of exo and endo puckers), whereas a large ΔδFF indicates a strong preference for a single pucker conformation. acs.orgresearchgate.net This principle can be extended to fluorinated derivatives of 3,4-dehydro-L-proline amide. The ¹⁹F chemical shifts would be sensitive to the flattened ring conformation and any subtle changes in the electronic structure upon incorporation into a peptide chain.
Table 2: Representative ¹⁹F NMR Chemical Shift Differences (ΔδFF) for Fluorinated Proline Derivatives.
| Compound/Peptide Context | Amide Conformation | Ring Pucker | ΔδFF (ppm) |
| Ac-Dfp-OMe | trans | Disordered (exo/endo mix) | 0–3 |
| Ac-Dfp-OMe | cis | Ordered (endo favored) | 5–12 |
| Ac-TY-Dfp-N-NH₂ | trans | Disordered | ~2.5 |
| Ac-TY-Dfp-N-NH₂ | cis | Ordered | ~10 |
Note: Dfp refers to 4,4-difluoroproline. Data is based on studies of 4,4-difluoroproline derivatives and is illustrative of the expected trends for fluorinated 3,4-dehydroproline amides. acs.orgresearchgate.net
Circular dichroism spectroscopy is a widely used technique to assess the secondary structure of peptides and proteins in solution. nih.gov Peptides containing proline and its analogs often adopt a polyproline II (PPII) helical conformation, which is characterized by a strong negative band around 206 nm and a weak positive band around 228 nm in the CD spectrum. researchgate.netnih.gov
Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule and are sensitive to its structure and bonding. americanpharmaceuticalreview.com For this compound, these techniques can be used to characterize the functional groups present and to gain insights into the conformation of the pyrrolidine ring.
IR Spectroscopy : The IR spectrum would show characteristic absorption bands for the amide group (amide I and amide II bands), the N-H and C-H stretching vibrations, and the C=C stretching of the double bond. The position of the amide I band (primarily C=O stretching) is particularly sensitive to hydrogen bonding and the local conformation of the peptide backbone. ias.ac.in
Raman Spectroscopy : Raman spectroscopy provides complementary information to IR. The C=C stretching vibration in the 3,4-dehydroproline ring is expected to give a strong Raman signal. Studies on proline and its derivatives have shown that the amide II' band in Raman spectra can be a marker for proline isomerization. americanpharmaceuticalreview.com
While specific IR and Raman spectra for this compound are not readily found in the literature, data from related pyrrolidine and proline derivatives can be used for comparison and interpretation. dtic.milacs.orgacs.org
X-ray Crystallography for Solid-State Conformation
X-ray crystallography provides definitive insights into the three-dimensional structure of molecules in their solid, crystalline state. Studies on derivatives of 3,4-Dehydro-L-proline have revealed crucial details about their molecular geometry.
For instance, the crystal structures of L-3,4-dehydroproline, t-butoxycarbonyl-L-3,4-dehydroproline amide, and acetyl-L-3,4-dehydroproline amide have been determined. nih.gov L-3,4-dehydroproline itself crystallizes in an orthorhombic system and exists as a zwitterion in its crystalline form. nih.gov The derivatives, t-butoxycarbonyl-L-3,4-dehydroproline amide and acetyl-L-3,4-dehydroproline amide, also adopt specific conformations. nih.gov
A key finding from these crystallographic studies is the "flattening" of the pyrrolidine ring due to the C=C double bond, a feature that was also predicted by theoretical calculations. nih.govd-nb.info In the case of acetyl-L-3,4-dehydroproline amide, the tertiary amide bond is found in the cis conformation, a significant observation as it was the first documented instance of a cis bond in an acetyl derivative of an amino acid or peptide. nih.gov Furthermore, unlike typical proline amides that favor a right-handed α-helical conformation, the t-Boc and acetyl derivatives of 3,4-dehydroproline exhibit φ and ψ values that correspond to a collagen-like conformation. nih.gov
| Compound | Crystal System | Space Group | Key Conformational Features |
| L-3,4-dehydroproline | Orthorhombic | P2₁2₁2₁ | Zwitterionic form in the crystalline state. nih.gov |
| t-butoxycarbonyl-L-3,4-dehydroproline amide | Orthorhombic | P2₁2₁2₁ | Collagen-like conformation (Conformation F). nih.gov |
| acetyl-L-3,4-dehydroproline amide | Monoclinic | P2₁ | cis tertiary amide bond; Collagen-like conformation (Conformation F). nih.gov |
Computational and Theoretical Studies of Molecular Conformation
Computational chemistry offers powerful tools to complement experimental data and provide a deeper understanding of the conformational landscape of molecules like this compound.
Molecular Mechanics and Molecular Dynamics Simulations of Pyrrolidine Ring Pucker
The five-membered pyrrolidine ring of proline is known to adopt distinct puckered conformations, typically described as Cγ-endo (DOWN) and Cγ-exo (UP). nih.gov However, the introduction of a double bond in 3,4-dehydroproline significantly alters this behavior.
Molecular dynamics (MD) simulations and theoretical calculations have consistently shown that the 3,4-dehydroprolyl ring is considerably less puckered than the proline ring. nih.gov The puckering amplitude for the 3,4-dehydroprolyl ring in N-acetyl-N'-methylamide of L-3,4-dehydroproline (Ac-Dhp-NHMe) is computed to be between 0.01-0.07 Å, indicating a much flatter ring structure. nih.gov This flattening of the ring is a direct consequence of the sp² hybridization of the Cβ and Cγ atoms. nih.govd-nb.info
MD simulations are also instrumental in refining force fields to better reproduce experimental data, such as NMR J-couplings and relaxation times, which are sensitive to conformational dynamics. nih.gov Such simulations have been employed to study the influence of proline and its derivatives on the stability of protein secondary structures like the collagen triple helix. uni-miskolc.hu
Quantum Chemical Calculations for Preferred Conformations and Electronic Structure
Quantum chemical methods, such as Density Functional Theory (DFT), provide a high level of accuracy in determining the preferred conformations and electronic properties of molecules. nih.gov These calculations are crucial for understanding the intrinsic properties of molecules, which can then be used to interpret experimental observations. youtube.comyoutube.com
For dipeptide analogues of proline, quantum mechanical studies have shown that in a vacuum, a reversed gamma turn with an intramolecular hydrogen bond is the most stable conformation. nih.gov However, when solvent effects are considered using models like the polarizable continuum model (PCM), the conformation observed in the condensed phase becomes the most stable. nih.gov
The introduction of the 3,4-double bond has a notable electron-withdrawing effect, which influences the pKa of the amino and carboxyl groups. nih.govd-nb.infobeilstein-journals.org Quantum chemical calculations can quantify these electronic effects and correlate them with observed chemical properties.
Analysis of Cis/Trans Isomerization of Amide Bonds in this compound Conjugates
The isomerization of the amide bond preceding a proline residue is a critical factor in protein folding and function. sigmaaldrich.com In the case of 3,4-dehydroproline derivatives, the cis/trans equilibrium and the energy barrier for isomerization are of significant interest.
Experimental studies on peptide mimics of 3,4-dehydroproline have shown that while the trans/cis equilibrium ratio is not significantly altered compared to proline derivatives, the energy barrier for amide bond rotation is increased. nih.govd-nb.infonih.gov This increase is attributed to a repulsive effect between the amide oxygen and the double bond in the transition state. nih.govd-nb.infobeilstein-journals.org
Computational studies on Ac-Dhp-NHMe have further elucidated the energetics of this isomerization. nih.gov The barriers to cis-trans isomerization of the Ac-Dhp peptide bond are found to increase with the polarity of the solvent. nih.gov
Solvent Effects on Conformational Equilibria
The surrounding solvent environment can have a profound impact on the conformational preferences of molecules. nih.gov For proline and its derivatives, solvent polarity influences both the ring pucker and the cis/trans amide bond equilibrium.
In the case of N-acetyl-N'-methylamide of L-3,4-dehydroproline, increasing solvent polarity has been shown to favor polyproline-like conformations and decrease the stability of conformations with a C7 intramolecular hydrogen bond. nih.gov As mentioned previously, the energy barriers for cis-trans isomerization also increase with solvent polarity. nih.gov This is a general trend observed for proline derivatives, where more polar solvents tend to favor the cis amide isomer. nih.gov
| Solvent Property | Effect on 3,4-Dehydroproline Derivatives |
| Increasing Polarity | Favors polyproline-like conformations. nih.gov |
| Increasing Polarity | Decreases stability of conformations with intramolecular hydrogen bonds. nih.gov |
| Increasing Polarity | Increases the energy barrier for cis/trans amide bond isomerization. nih.gov |
Structure-Conformation Relationships in this compound Derivatives
The relationship between the chemical structure of 3,4-Dehydro-L-proline derivatives and their resulting conformational properties is a key area of study. The introduction of substituents on the pyrrolidine ring can further modulate its conformational behavior.
The "unpuckered" or flattened nature of the 3,4-dehydroproline ring is a direct consequence of the double bond. nih.govd-nb.infobeilstein-journals.org This structural constraint, combined with the electronic effects of the double bond and any additional substituents, dictates the conformational landscape of its derivatives and their interactions in larger molecular systems.
Mechanistic and Molecular Recognition Studies in Biological Systems Non Clinical Focus
Role of 3,4-Dehydro-L-proline Amide Hydrochloride in Enzyme Substrate Mimicry
Due to its close structural resemblance to L-proline, 3,4-Dehydro-L-proline functions as an effective mimic of the natural amino acid, allowing it to interact with a variety of proline-utilizing enzymes. chemimpex.com This mimicry enables it to serve as an alternate substrate, participating in enzymatic reactions.
Research has demonstrated that several microbial 2-oxoglutarate-dependent dioxygenases, specifically proline cis-selective hydroxylases, recognize and process 3,4-Dehydro-L-proline. tandfonline.com In studies involving four such enzymes (MlP4H, SmP4H, CaPH, and StP3H), all were found to accept 3,4-Dehydro-L-proline as a substrate, leading to the release of succinate (B1194679) as a co-product. tandfonline.com Further analysis confirmed that proline hydroxylases such as cisP3H, cisP4H, and transP4H can catalyze the conversion of (2S)-3,4-dehydro-L-proline into distinct epoxide products. researchgate.net
Beyond hydroxylases, the flavoenzyme NikD, which is involved in nikkomycin (B1203212) antibiotic biosynthesis, also accepts 3,4-Dehydro-L-proline as an alternate substrate. acs.org The ability of NikD to oxidize 3,4-Dehydro-L-proline highlights the enzyme's specificity for the oxidation of a carbon-nitrogen bond within a ring structure, mimicking aspects of its natural substrate, piperideine-2-carboxylate. acs.org This capacity for substrate mimicry makes the compound a useful tool for probing the active sites and reaction mechanisms of these enzymes. chemimpex.comsigmaaldrich.com
Mechanistic Investigation of Prolyl-4-Hydroxylase Inhibition by 3,4-Dehydro-L-proline Analogues
3,4-Dehydroproline is a potent and selective inhibitor of prolyl-4-hydroxylase (P4H), an essential enzyme in collagen biosynthesis. nih.gov In studies using carrot root slices, the analog was shown to inhibit peptidyl proline hydroxylation at micromolar concentrations, a significantly higher potency than other proline analogs. nih.gov The inhibition is rapid and results in the synthesis and secretion of an improperly modified, hydroxyproline-deficient glycoprotein. nih.gov
The mechanism of inhibition is hypothesized to be that of an enzyme-activated "suicide inhibitor". nih.gov In this model, P4H recognizes 3,4-dehydroproline as a substrate and initiates its catalytic cycle. nih.gov The enzymatic reaction, however, likely generates a reactive intermediate from the dehydroproline structure that then covalently and irreversibly binds to the enzyme's active site, leading to its inactivation. This is supported by the observation that the enzyme's activity recovers very slowly after exposure to the inhibitor, with a half-time for recovery of approximately 24 hours. nih.gov This slow recovery is not accelerated by the addition of exogenous proline, which is consistent with an irreversible inactivation mechanism rather than simple competitive inhibition. nih.gov
Molecular Interactions of this compound with Biological Macromolecules (e.g., Proteins, Enzymes)
The molecular interactions of 3,4-Dehydro-L-proline and its derivatives have been characterized with several biological macromolecules, providing insights into substrate binding and specificity.
Interaction with Proline Hydroxylases: When interacting with proline hydroxylases, 3,4-Dehydro-L-proline acts as a substrate that is transformed into a different product. For instance, cisP3H and cisP4H convert it into (2S,3S,4R)-cis-3,4-epoxy-L-proline, while transP4H produces (2S,3R,4S)-trans-3,4-epoxy-L-proline. researchgate.net This demonstrates a direct and reactive interaction within the enzyme's active site.
Interaction with Flavoenzymes: The flavoenzyme NikD from the monomeric sarcosine (B1681465) oxidase family binds and oxidizes 3,4-Dehydro-L-proline. acs.org The interaction has been quantified, revealing its binding affinity and catalytic efficiency, as detailed in the table below.
| Substrate | Km (mM) | kcat (min-1) |
| 3,4-Dehydro-L-proline | 13 | 18 |
| Δ¹- or Δ²-piperideine-2-carboxylate (Natural Substrate) | 0.0052 | 64 |
| Data sourced from a study on the molecular characterization of NikD, where kinetic parameters were determined by measuring hydrogen peroxide formation in a coupled assay. acs.org |
Interaction with Membrane Transporters: The specificity of the Aspergillus nidulans proline permease, PrnB, has been probed using 3,4-Dehydro-L-proline and its amide form, L-prolinamide. nih.gov These compounds act as competitive inhibitors of proline uptake, indicating they bind to the same active site. The inhibition data shows that while both are recognized, their affinity for the transporter differs, which helps to define the structural requirements for substrate binding. nih.gov A molecular model of the PrnB transporter suggests that substrates interact with key residues, such as Glu¹³⁸, via a salt bridge, and form hydrogen bonds with the backbone of other conserved residues. nih.gov
Studies on Protein Folding and Stability Mechanisms involving this compound
Introducing a double bond, as in 3,4-Dehydro-L-proline, fundamentally alters the conformational properties of the pyrrolidine (B122466) ring compared to the saturated ring of proline. This structural change affects the ring pucker, which in turn influences the preferred cis/trans isomer ratio of the preceding peptide bond. acs.org Analogues of proline, including fluorinated and unsaturated derivatives, are therefore valuable chemical tools for investigating the specific contributions of proline's conformation to protein stability. chemimpex.comacs.org
By incorporating 3,4-Dehydro-L-proline into peptides or proteins, researchers can probe how changes in local conformation and dynamics at a specific proline position impact the folding process and the thermodynamic stability of the final folded state. While direct studies on protein stability using this specific compound are not widely detailed, the principle is well-established through the use of other proline analogues, such as 3,4-difluoro-l-prolines, which were designed specifically to modulate ring pucker and isomerization rates to interrogate proline's role in protein structure. acs.org
Design Principles for Molecular Probes Based on this compound
The 3,4-Dehydro-L-proline scaffold serves as an excellent starting point for the design and synthesis of molecular probes and discovery libraries. The core principle involves using this proline mimic as a rigid structural template and systematically introducing chemical diversity at various positions to generate a large collection of related but distinct molecules. nih.gov
A key study outlines the synthesis of a discovery library of 80 different 3,4-Dehydro-proline amides. nih.govresearchgate.net The design principles for creating such a library include:
Core Scaffold Synthesis: An efficient synthesis of the 3-pyrroline (B95000) scaffold is the first step. This has been achieved in high yields through methods like the silver-catalyzed intramolecular cyclization of aminoallenes. nih.gov
Multifaceted Diversification: Diversity is introduced at several points on the molecule to explore a wide chemical space. In the reported library, diversification occurred at:
Substituents on the pyrroline (B1223166) ring (positions R1, R2, R3).
The ring nitrogen (position R4).
The C-terminus (position R5). nih.gov
Combinatorial Chemistry: The final and most significant diversification step often involves the C-terminal carboxylic acid. This functional group provides a convenient handle for amide coupling reactions with a large variety of primary and secondary amines, rapidly generating a diverse set of amides. nih.govresearchgate.net
Efficient Synthesis and Purification: To facilitate the creation of a library, high-throughput methods are employed. This includes using microwave irradiation to speed up amide coupling reactions and solid-phase extraction cartridges for rapid purification of the final products. nih.gov
By creating such libraries of molecular probes based on the 3,4-Dehydro-L-proline amide structure, researchers can screen for new compounds with specific biological activities, such as novel enzyme inhibitors or ligands for cellular receptors.
Emerging Research Directions and Future Prospects for 3,4 Dehydro L Proline Amide Hydrochloride
Novel Synthetic Routes and Scalable Production Methods
Key areas of exploration include:
Direct Functionalization: Investigating methods for the direct dehydrogenation of L-proline derivatives. This could involve novel catalytic systems that can selectively introduce a double bond into the saturated pyrrolidine (B122466) ring, bypassing the need for protecting groups and multiple steps.
Asymmetric Synthesis: Developing organocatalytic or transition-metal-catalyzed routes that establish the desired stereochemistry early in the synthetic sequence, thereby avoiding difficult separations of diastereomers later on.
Flow Chemistry: Adapting synthetic steps to continuous flow processes. This approach can enhance reaction efficiency, improve safety by minimizing the accumulation of reactive intermediates, and facilitate easier scaling from laboratory to industrial production.
A generalized approach for the synthesis of L-proline amides often involves the esterification of proline followed by amidation. google.com The table below outlines a conceptual multi-step synthesis pathway that could be optimized for scalable production.
| Step | Description | Key Reagents | Potential for Scale-up |
| 1 | N-Protection of L-proline | Boc-anhydride, Trityl chloride | Well-established and scalable |
| 2 | Introduction of Unsaturation | Bromination followed by elimination; Catalytic dehydrogenation | A key area for optimization to improve yield and reduce byproducts |
| 3 | Amide Formation | Activation of carboxylic acid (e.g., with DCC/HOBt), followed by reaction with ammonia (B1221849) | Generally efficient, but purification can be challenging |
| 4 | Deprotection & Salt Formation | Acidic cleavage of protecting group (e.g., TFA), followed by treatment with HCl | A straightforward final step to yield the target hydrochloride salt |
Future research will likely focus on combining these steps or developing tandem reactions to streamline the process, making this valuable building block more accessible for broader research and development.
Integration into Combinatorial Chemistry for Discovery Libraries
3,4-Dehydro-L-proline amide hydrochloride serves as an exceptional building block for constructing combinatorial libraries aimed at drug discovery. chemimpex.com Combinatorial chemistry enables the rapid synthesis of a large number of structurally diverse molecules, which can then be screened for biological activity. nih.govnih.gov The rigid, flattened conformation of the dehydroproline ring makes it an ideal scaffold for creating peptidomimetics with more predictable three-dimensional structures compared to flexible aliphatic chains. beilstein-journals.org
The integration of this compound into discovery libraries offers several advantages:
Structural Constraint: The unsaturated ring restricts the conformational freedom of the peptide backbone, which can lead to higher binding affinity and selectivity for a biological target. chemimpex.com
Diversity-Oriented Synthesis: The double bond provides a reactive handle for further functionalization, allowing for the introduction of a wide array of substituents to explore the chemical space around a target.
Scaffold Rigidity: Using this rigid core allows chemists to systematically vary peripheral chemical groups, enabling a clearer understanding of structure-activity relationships (SAR) during hit-to-lead optimization. nih.govnih.gov
Libraries based on the 3,4-dehydroproline scaffold are being designed to target various biological systems, including enzymes like proteases and kinases, as well as protein-protein interactions that are often mediated by proline-rich domains.
Advanced Applications in Chemical Biology Tool Development
Beyond its role in drug discovery libraries, this compound is a critical component in the development of sophisticated chemical biology tools. These tools are designed to probe and understand complex biological processes, such as protein folding and function. chemimpex.com
The unique properties of the dehydroproline residue are exploited in several ways:
Enzyme Inhibitors: The rigid structure can be used to design potent and selective inhibitors of enzymes that recognize proline-containing substrates. The defined geometry of the dehydroproline moiety can lock a molecule into a bioactive conformation that fits precisely into an enzyme's active site.
Molecular Imaging: The double bond can be functionalized with reporter tags, such as fluorescent dyes or biotin, without significantly altering the core structure. This allows for the creation of molecular probes to visualize biological targets and track their localization and dynamics within living cells.
Theoretical Predictions of Undiscovered Reactivity and Conformations
Computational and theoretical studies play a crucial role in predicting the behavior of molecules, guiding experimental work and uncovering novel properties. For 3,4-dehydroproline derivatives, theoretical analyses have been instrumental in understanding their unique conformational landscape. beilstein-journals.org
Theoretical calculations have successfully predicted the "flattening" of the pyrrolidine ring due to the C3-C4 double bond, a feature that was later confirmed by X-ray crystallography of related derivatives. beilstein-journals.orgnih.gov These studies also investigate the subtle energetics of cis-trans isomerism around the amide bond. While proline itself has a relatively low energy barrier between the s-trans and s-cis conformers, the introduction of the double bond can further influence this equilibrium. beilstein-journals.org For instance, studies on N-acetylated dehydroproline models show that the double bond slightly increases the relative stability of the s-trans conformer. beilstein-journals.org
Future theoretical work is expected to focus on:
Predicting Binding Modes: Using molecular docking and dynamics simulations to predict how dehydroproline-containing ligands will interact with new biological targets.
Exploring Novel Reactivity: Identifying undiscovered chemical reactions by modeling the reactivity of the double bond and adjacent functional groups, potentially leading to new bio-orthogonal ligation strategies.
Designing Novel Foldamers: Computational modeling can guide the design of new oligomers (foldamers) based on the dehydroproline scaffold that adopt stable, predictable secondary structures. nih.gov
The table below summarizes key conformational parameters for derivatives of 3,4-Dehydro-L-proline, highlighting the influence of the unsaturated ring.
| Derivative | Key Conformational Feature | Method |
| Acetyl-L-3,4-dehydroproline amide | Contains a tertiary amide bond in the rare cis conformation. nih.gov | X-ray Crystallography |
| t-Butoxycarbonyl-L-3,4-dehydroproline amide | Exhibits a collagen-like conformation. nih.gov | X-ray Crystallography |
| Ac-3,4-dehydroproline-NHMe | Theoretical analysis indicated a rather flat ring structure. beilstein-journals.org | Theoretical Calculation |
Potential for Material Science Applications (e.g., polymer scaffolds)
The application of amino acid derivatives is expanding from biology into material science, and this compound presents intriguing possibilities. chemimpex.com A related compound, 4-hydroxy-L-proline, is already being exploited as a versatile building block for creating novel biodegradable polymers with unique properties. pku.edu.cn
The structural features of 3,4-dehydroproline could be leveraged for material science in several ways:
Polymer Functionalization: The double bond within the dehydroproline ring can act as a site for polymerization or for grafting onto existing polymer backbones. This could be used to create novel hydrogels or functionalized surfaces for applications in drug delivery or tissue engineering. chemimpex.com
Rigid Scaffolds: Incorporating the rigid dehydroproline unit into a polymer backbone could impart specific mechanical properties, such as increased stiffness or thermal stability. This could be valuable in the design of advanced biomaterials or engineering plastics.
Biomimetic Materials: The ability of proline and its analogs to induce specific secondary structures in peptides can be translated to synthetic polymers. Materials incorporating dehydroproline could be designed to mimic the structural properties of natural proteins like collagen. pku.edu.cn
High-Throughput Screening Methodologies for Research Discovery of New Analogues
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands to millions of compounds for a specific biological activity. pageplace.denih.gov HTS methodologies are essential for exploring the potential of new analogues derived from the this compound scaffold.
The process for discovering new analogues typically involves:
Library Synthesis: A combinatorial library is created where the core 3,4-dehydroproline scaffold is decorated with a wide variety of chemical groups (as described in section 7.2).
Assay Development: A robust and automated biological assay is developed. This could be a biochemical assay measuring the inhibition of a specific enzyme or a cell-based assay measuring a phenotypic response.
Screening and Hit Identification: The compound library is screened using the HTS platform. Compounds that show activity ("hits") are identified for further investigation.
Hit Validation and SAR: The activity of the initial hits is confirmed, and their structure-activity relationship (SAR) is explored through the synthesis and testing of further focused analogues to develop a lead compound.
The development of more sophisticated HTS techniques, such as high-content imaging and activity profiling, provides deeper insights into the mechanism of action of hit compounds, accelerating the discovery of novel and effective therapeutics based on the 3,4-dehydroproline framework. pageplace.de
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing and characterizing 3,4-Dehydro-L-proline derivatives, including their amide hydrochloride form?
- Methodological Answer : The synthesis of 3,4-dehydro-L-proline derivatives typically involves the use of tert-butoxycarbonyl (BOC) protecting groups. For example, BOC-protected 3,4-dehydro-L-proline can be synthesized via carbodiimide-mediated coupling reactions using reagents like DCC (N,N′-dicyclohexylcarbodiimide) in anhydrous conditions . Post-synthesis, purity is validated using HPLC (>98% purity) and structural conformation confirmed via and NMR spectroscopy . Storage recommendations include refrigeration (0–8°C) to prevent degradation .
Q. How should researchers handle and prepare aqueous solutions of 3,4-Dehydro-L-proline amide hydrochloride for biological assays?
- Methodological Answer : Dissolve the compound in deionized water or phosphate-buffered saline (PBS) at neutral pH (7.4) to ensure solubility and stability. For plant studies, concentrations ranging from 250–750 µM are commonly used, with pre-treatment of seedlings in controlled hydroponic systems . Filter-sterilize solutions (0.22 µm) to avoid microbial contamination during long-term experiments.
Q. What analytical techniques are recommended for verifying the structural integrity of this compound in experimental setups?
- Methodological Answer : Use NMR spectroscopy to confirm the absence of undesired stereoisomers or degradation products. Optical rotation measurements ([α]) can validate enantiomeric purity (e.g., [α] = -199.0 ± 3° for the methyl ester derivative) . Mass spectrometry (LC-MS) is recommended for quantifying trace impurities, particularly in cell culture applications.
Advanced Research Questions
Q. What mechanisms underlie the inhibitory effects of this compound on prolyl-4-hydroxylases in plant models?
- Methodological Answer : 3,4-Dehydro-L-proline acts as a competitive inhibitor of prolyl-4-hydroxylases, blocking hydroxylation of proline residues in hydroxyproline-rich glycoproteins (HRGPs). This disrupts cell wall extensibility, leading to root growth defects. Confirm inhibition via immunostaining with JIM20 antibodies, which show reduced extensin epitope abundance in treated samples compared to controls . Complementary TEM analysis reveals vacuolar-type cell death, characterized by cytoplasmic shrinkage and organelle disassembly .
Q. How can researchers resolve contradictions in dose-dependent responses observed in studies using this compound?
- Methodological Answer : Variability in dose effects (e.g., 250 µM vs. 750 µM inducing different cell death phenotypes) may arise from species-specific sensitivity or experimental conditions. Standardize protocols by pre-testing concentrations on model organisms (e.g., Brachypodium distachyon roots) and include TUNEL assays to quantify DNA fragmentation as a marker of apoptosis . Replicate experiments across biological triplicates to distinguish biological noise from genuine dose-response trends.
Q. What advanced imaging techniques are critical for studying the ultrastructural changes induced by this compound?
- Methodological Answer : Transmission electron microscopy (TEM) is essential for observing organelle-level changes, such as mitochondrial swelling and nuclear envelope breakdown, which are hallmarks of vacuolar cell death . Combine with fluorescence microscopy using DAPI counterstaining to correlate DNA damage (TUNEL-positive nuclei) with morphological alterations .
Q. How can researchers optimize experimental designs to study HRGP-mediated signaling pathways using this compound?
- Methodological Answer : Use mutant plant lines with HRGP knockouts or overexpression to isolate the compound’s effects on specific glycoproteins. Pair with qRT-PCR to monitor metacaspase gene expression (e.g., MC1 and MC2), which increases during programmed cell death . Include negative controls treated with proline analogs lacking inhibitory activity to confirm specificity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
